molecular formula C8H7NOS2 B2807767 2-(Methylsulfinyl)benzo[d]thiazole CAS No. 3507-54-8

2-(Methylsulfinyl)benzo[d]thiazole

Cat. No. B2807767
CAS RN: 3507-54-8
M. Wt: 197.27
InChI Key: WNJYDCANHJSWTI-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)benzo[d]thiazole” is an organic compound. Its structure contains a benzene ring and a thiazole ring, along with a methylsulfonyl substituent . It has a molecular formula of C8H7NO2S2, an average mass of 213.277 Da, and a monoisotopic mass of 212.991821 Da .


Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)benzo[d]thiazole” consists of a benzene ring and a thiazole ring, along with a methylsulfonyl substituent . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

“2-(Methylsulfonyl)benzo[d]thiazole” appears as a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as alcohols and ketones, but insoluble in water . It has a melting point of 86-89°C (lit.), a boiling point of 370.3±25.0 °C (Predicted), a flash point of 177.7°C, and a vapor pressure of 2.38E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazole derivatives, including those related to 2-(Methylsulfinyl)benzo[d]thiazole, are significant in synthetic and medicinal chemistry. They serve as building blocks in drug discovery due to their diverse bioactivities. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives highlights their utility in exploring chemical space for potential drug targets (Durcik et al., 2020).

Novel Compounds and Characterization

Research on benzo[d]thiazole derivatives also includes the synthesis and characterization of novel compounds. For instance, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, a derivative of benzo[d]thiazole, involved theoretical and experimental analyses, including X-ray diffraction and spectroscopic methods (Inkaya, 2018).

Fluoroalkylative Aryl Migration

The derivatives of benzo[d]thiazole, such as those synthesized from sodium di- and monofluoroalkanesulfinates, demonstrate significant synthetic applications. These compounds have been used in silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides (He et al., 2015).

Antitumor and Antimicrobial Activities

Benzo[d]thiazole derivatives exhibit potential in antitumor and antimicrobial activities. Compounds like 2-substituted sulfanyl benzo[d]thiazoles have shown in vitro activity against cancer cells, highlighting their therapeutic potential (Ramadan et al., 2018). Additionally, the synthesis of benzo[d]thiazole-imino-benzoic acid ligands and their metal complexes have demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Polymerization and Catalytic Activities

Benzo[d]thiazole derivatives have been used in the polymerization of ethylene, showcasing their utility in material science. Titanium and zirconium complexes with benzo[d]thiazole-based ligands exhibit moderate to good activities in ethylene polymerization (Jia & Jin, 2009). In catalysis, dioxidovanadium(V) complexes containing benzo[d]thiazol-hydrazone ligands have shown effectiveness in olefin oxidation (Ghorbanloo et al., 2017).

Safety and Hazards

“2-(Methylsulfonyl)benzo[d]thiazole” can irritate the eyes, respiratory system, and skin . Appropriate personal protective equipment should be worn when handling it . If contact occurs, the affected area should be immediately rinsed with water . It should be stored in a well-ventilated environment and kept away from oxidizers and strong acids to prevent chemical reactions .

properties

IUPAC Name

2-methylsulfinyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-12(10)8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYDCANHJSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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